molecular formula C15H12N2O3 B2491316 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-36-0

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2491316
CAS No.: 866133-36-0
M. Wt: 268.272
InChI Key: WHXZLAQYXIHXOO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group and a methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in an alcohol .

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential pharmacological activities compared to similar compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZLAQYXIHXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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